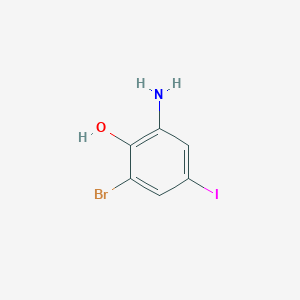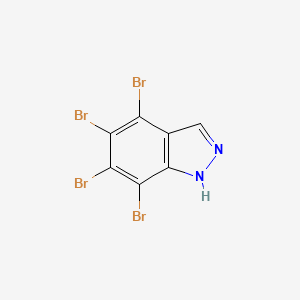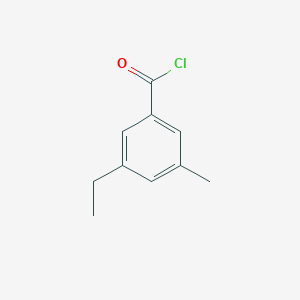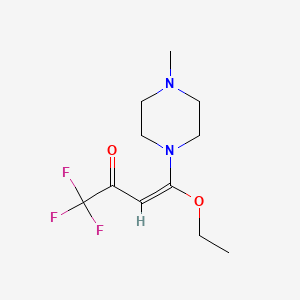
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one typically involves the reaction of 5-bromopyridine with an appropriate imidazolidinone precursor. One common method involves the use of organometallic intermediates, such as Grignard reagents or lithium reagents, to introduce the bromopyridine moiety onto the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of reaction control, safety, and scalability. Continuous flow microreactor technology has been employed to generate highly reactive organometallic intermediates, facilitating the efficient synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The imidazolidinone ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of an imidazolidinone ring, which may result in different biological activities and properties.
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound contains a piperazine ring and a nitro group, which can significantly alter its reactivity and applications.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is unique due to its specific combination of a bromopyridine moiety and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-12-4-5-13(9(12)14)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
RKGOPLFLMBQTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=O)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)



![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)

![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)


![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)




